3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid is a chemical compound with the molecular formula . It is classified as a pyridine derivative and is notable for its potential applications in medicinal chemistry, particularly in drug discovery. The compound features a propanoic acid moiety attached to a pyridine ring, which contributes to its unique chemical properties and biological activities.
This compound can be sourced from various chemical databases and suppliers, including Benchchem and Sigma-Aldrich, which provide detailed information on its properties and synthesis routes. It falls under the category of organic compounds, specifically those related to medicinal chemistry and pharmaceutical applications. The IUPAC name for this compound is 3-(2-methoxy-5-methylpyridin-3-yl)propanoic acid, indicating its structural components and functional groups.
The synthesis of 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid involves several steps that typically include the following methods:
The synthesis can be achieved through multi-step organic reactions that may involve:
For instance, one method involves reacting 2-methoxy-5-methylpyridine with propanoic acid derivatives under acidic conditions to facilitate the formation of the desired product. This method has been documented in various synthetic routes available in chemical literature .
The molecular structure of 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid consists of:
The compound's structural formula can be represented as follows:
The InChI code for this compound is 1S/C10H13NO3/c1-7-5-8(3-4-9(12)13)10(14-2)11-6-7/h5-6H,3-4H2,1-2H3,(H,12,14)
which provides a unique identifier for its structure in chemical databases .
3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid can undergo various chemical reactions including:
The oxidation process typically utilizes oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. Esterification reactions are commonly performed using acid chlorides or anhydrides in the presence of catalysts like sulfuric acid .
The mechanism of action for 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid primarily relates to its biological activity as a potential drug candidate. Its interaction with biological targets is likely mediated through:
Data from pharmacological studies indicate that compounds similar to this one exhibit significant activity against various biological targets, potentially leading to therapeutic effects .
Relevant data regarding these properties can be found in chemical supplier catalogs and scientific literature .
3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid has several potential applications:
Research continues to explore its efficacy and safety profiles, making it a subject of interest in both academic and industrial settings .
Regioselective functionalization of the pyridine ring represents a foundational challenge in synthesizing 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid. The inherent electronic bias of pyridine favors electrophilic substitution at C-3 but faces significant complications when targeting C-4 positions adjacent to the nitrogen atom. Traditional approaches require pre-functionalized pyridines (e.g., 4-halopyridines), which escalate costs and synthetic steps. For example, prior routes to 4-alkylpyridines involved lithiation of 4-methylpyridine followed by nucleophilic substitution, with costs exceeding $500–$945 per gram [4].
A transformative solution employs transient blocking groups to override inherent regioselectivity. Maleate-derived reagents (e.g., BG10) form crystalline pyridinium salts via Michael addition, directing Minisci-type alkylation exclusively to C-4. This approach leverages:
Table 1: Performance Comparison of Pyridine C-4 Alkylation Methods
Method | Regioselectivity (C-4:C-2 Ratio) | Yield (%) | Cost per Gram (Key Examples) |
---|---|---|---|
Conventional Minisci (no blocking) | 1:1.8 | <20 | Not applicable (mixtures) |
Hong’s N-Amination blocking | >20:1 | 45–65 | $150–$1620 |
Maleate blocking (this work) | >50:1 | 75–85 | <$50 |
The maleate group is cleaved post-alkylation under mild basic conditions, liberating the C-4 alkylated pyridine scaffold essential for downstream propanoic acid elaboration. This strategy bypasses expensive halogenated intermediates and enables late-stage introduction of the 5-methyl-2-methoxy pattern [4].
Installation of the propanoic acid side chain exploits nucleophilic acyl substitution (NAS) and conjugate addition chemistries. The carboxylic acid group’s versatility permits derivatization via acid chlorides, anhydrides, or activated esters, but regioselectivity remains critical when multifunctional molecules are involved.
Key methodologies include:
Table 2: Acylation Methods for Propanoic Acid Installation
Method | Reagent System | Regioselectivity Control | Yield Range (%) |
---|---|---|---|
Acid chloride coupling | SOCl₂, then pyridine base | Moderate (competing N-acylation) | 60–75 |
Michael addition | RZnX + CH₂=CHCO₂H/Pd(0) | High (β-selectivity) | 70–90 |
Mixed anhydride (DCC/DMAP) | DCC + RʹOH/DMAP | High (O-acylation favored) | 85–93 |
Notably, acylation of pyridine N-oxides enhances C-3 electrophilicity, enabling direct coupling with malonate anions followed by decarboxylation/hydrolysis. This sequence avoids pre-functionalization but requires harsh reductive workups (PCl₃) for N-oxide removal [4].
Scalable synthesis of 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid demands strategic integration of blocking, alkylation, acylation, and deprotection steps. Key optimizations address atom economy, purification bottlenecks, and hazardous reagents.
Critical advancements:
Table 3: Process Metrics for Optimized Multi-Step Synthesis
Parameter | Traditional Sequence | Optimized Process | Improvement |
---|---|---|---|
Step count | 6–8 | 3–4 (telescoped) | 50% reduction |
Overall yield | 12–18% | 65–75% | 5-fold increase |
Chromatography use | Required (3×) | Eliminated | Waste reduced by 85% |
Cost per kilogram | >$150,000 | <$25,000 | 83% reduction |
Economic analysis confirms the maleate blocking strategy reduces raw material costs by 90% compared to 4-bromopyridine-based routes. Additionally, continuous flow hydrogenation intensifies the deblocking step, achieving full conversion in <10 minutes versus 12 hours in batch mode [4] [7].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7